Phosphinic acid, bis(p-bromophenyl)-

Description

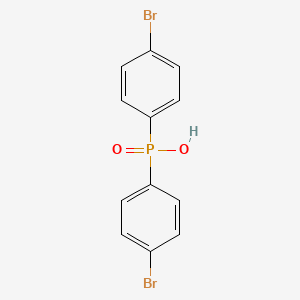

Phosphinic acid, bis(p-bromophenyl)-, with the chemical formula (p-BrC₆H₄)₂P(O)OH, is a phosphinic acid derivative featuring two para-brominated phenyl groups bonded to the phosphorus atom.

Properties

CAS No. |

109817-44-9 |

|---|---|

Molecular Formula |

C12H9Br2O2P |

Molecular Weight |

375.98 g/mol |

IUPAC Name |

bis(4-bromophenyl)phosphinic acid |

InChI |

InChI=1S/C12H9Br2O2P/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |

InChI Key |

DICGTKQQTWOBPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Organolithium Route via p-Dibromobenzene

One of the most effective and documented methods for preparing bis(p-bromophenyl)phosphinic acid derivatives involves the use of p-dibromobenzene as the aromatic precursor. The process includes:

Step 1: Formation of Aryllithium Intermediate

p-Dibromobenzene is treated with n-butyllithium at low temperatures (around -66 °C) in an ether or tetrahydrofuran solvent to generate the corresponding aryllithium species. This reaction selectively replaces one bromine atom with lithium, forming p-bromophenyllithium intermediates. The reaction conditions are critical to avoid over-lithiation or side reactions.Step 2: Reaction with Chlorophosphines

The aryllithium intermediate is then reacted immediately with diphenylchlorophosphine or a related chlorophosphine reagent. This step introduces the phosphorus center bonded to the aryl groups.Step 3: Oxidation to Phosphinic Acid

The resulting bis(p-bromophenyl)phosphine intermediate is oxidized to the corresponding phosphinic acid using mild oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions.

This method offers high yields (up to 81% for related intermediates) and improved purity compared to traditional Grignard routes, with shorter reaction times and easier purification due to fewer side products.

Michaelis-Arbuzov Reaction Variants

Another classical approach involves the Michaelis-Arbuzov reaction, where alkyl or aryl halides react with trialkyl or triaryl phosphites to form phosphonates, which can be hydrolyzed to phosphinic acids. For bis(p-bromophenyl)phosphinic acid:

- The p-bromophenyl halide (bromide or tosylate) is reacted with a suitable phosphorus reagent under controlled conditions.

- Alkyl p-toluenesulfonates can substitute for alkyl halides to improve yields and purity.

- Hydrolysis of the phosphonate intermediate yields the phosphinic acid.

This method is less commonly used for bis(p-bromophenyl) derivatives due to steric and electronic effects of the bromine substituents but remains a viable alternative.

Chlorination and Oxidation Routes

For related phosphinic acids, chlorination of phosphinic acid precursors using chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or aryltetrachlorophosphorane has been reported:

- Chlorination of bis(aryl)phosphinic acids produces bis(aryl)phosphinyl chlorides.

- These chlorides can be hydrolyzed or further reacted to yield phosphinic acids.

- Aryltetrachlorophosphorane has been shown to be an effective chlorinating agent for fluorinated analogs and may be adapted for brominated derivatives, offering controlled reaction conditions and improved selectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ether, tetrahydrofuran (THF), or dry organic solvents | Dry solvents preferred to avoid side reactions |

| Temperature | -66 °C to room temperature | Low temperatures favor selective lithiation; room temperature for subsequent steps |

| Reagents Ratio | 1:1 molar ratio of aryllithium to chlorophosphine | Excess n-butyllithium can reduce yield due to side reactions |

| Oxidizing Agent | H2O2, O2, or mild oxidants | Controlled oxidation to avoid over-oxidation |

| Reaction Time | 1-8 hours depending on step | Organolithium formation is rapid; subsequent steps may require longer times |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Organolithium Route | High purity, shorter reaction times, good yields | Requires low temperature and inert atmosphere | Up to 81% (intermediates) | Suitable for lab and pilot scale |

| Michaelis-Arbuzov Reaction | Established method, uses common reagents | Lower selectivity with brominated substrates | Moderate | Moderate |

| Chlorination with PCl5 or Aryltetrachlorophosphorane | Effective for chlorinated intermediates, adaptable | Handling of corrosive reagents, complex work-up | Variable | Industrial potential |

Research Findings and Notes

- The organolithium method is preferred for bis(p-bromophenyl)phosphinic acid due to its efficiency and cleaner product profile compared to Grignard methods, which often produce oily by-products and require longer reaction times.

- Aryltetrachlorophosphorane has been demonstrated as a superior chlorinating agent for related phosphinic acids, providing a pathway to phosphinyl chlorides that can be converted to phosphinic acids, though specific data on bis(p-bromophenyl) derivatives is limited.

- The substitution pattern (para-bromo) influences the lithiation step, requiring careful temperature control to avoid mono-substitution and maximize yield.

- The oxidation step must be carefully controlled to prevent degradation of the phosphinic acid moiety.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, bis(p-bromophenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The bromine atoms in the p-bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids and related oxidized compounds.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acids depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, bis(p-bromophenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphinic acid, bis(p-bromophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups and the phosphinic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acidity and Electronic Effects

Phosphinic acids exhibit acidity influenced by substituents. Bis(p-bromophenyl)phosphinic acid is expected to have a lower pKa compared to alkyl-substituted analogs (e.g., bis(2-ethylhexyl)phosphinic acid or Cyanex 272) due to the electron-withdrawing bromine atoms stabilizing the deprotonated form. For instance, bis(hydroxymethyl)phosphinic acid (pKa ~2.5–3.0) forms hydrogen-bonded aggregates in aqueous solutions, whereas aryl-substituted derivatives like bis(p-bromophenyl)phosphinic acid likely exhibit stronger acidity and reduced solubility in water .

Structural and Functional Comparisons

- Bis(aminomethyl)phosphinic Acids: These derivatives (e.g., compound 13 in ) are potent urease inhibitors (Ki = 0.29 μM for H. pylori urease) due to competitive binding involving phosphinate-Ni²⁺ interactions and hydrogen bonding .

- Aliphatic Phosphinic Acids (e.g., Cyanex 272) : Used extensively in solvent extraction for metals (e.g., Co, Zn, Th), Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) demonstrates high selectivity for cobalt over aluminum at pH 4.5–5.5 . The brominated aryl groups in bis(p-bromophenyl)phosphinic acid may offer different metal-binding selectivity due to altered electronic and steric profiles.

Data Tables

Table 1: Comparative Properties of Phosphinic Acid Derivatives

*Estimated based on electronic effects of bromine substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing bis(p-bromophenyl)phosphinic acid, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves hydrophosphorylation or double alkylation of hypophosphorous acid derivatives. For example, bis(α-aminoalkyl)phosphinic acids are synthesized via double amidoalkylation of hydrophosphoryl compounds under controlled pH and temperature (7–8°C) to prevent side reactions . Critical parameters include stoichiometric ratios of aryl halides (e.g., p-bromophenyl derivatives), reaction time, and the use of catalysts like silylating agents (e.g., Me₃SiCl) to activate intermediates . Post-synthesis purification via recrystallization or column chromatography is essential to isolate the target compound.

Q. Which analytical techniques are optimal for characterizing the structural integrity and purity of bis(p-bromophenyl)phosphinic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR identify functional groups and confirm substitution patterns. For example, ³¹P NMR distinguishes phosphinic acid derivatives (~20–30 ppm) from phosphonic acids (~10–15 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns.

- X-ray Crystallography : Resolves stereochemical configurations if crystalline derivatives are synthesized .

- HPLC-PDA : Assesses purity (>98% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can stereochemical inconsistencies in bis(p-bromophenyl)phosphinic acid derivatives be resolved during synthesis?

- Methodological Answer : Diastereomeric separation techniques, such as chiral column chromatography or selective crystallization, are critical. For bis(α-hydroxyalkyl)phosphinic acids, cyclic intermediates formed under acidic conditions enable isolation of specific stereoisomers . Computational modeling (e.g., DFT calculations) predicts energetically favorable conformers, guiding experimental conditions .

Q. What computational strategies predict the biological activity and toxicity of bis(p-bromophenyl)phosphinic acid analogs?

- Methodological Answer :

- Molecular Docking : Screens potential HIV-1 protease inhibition by simulating interactions with catalytic sites (e.g., Asp25 residues) .

- QSAR Models : Correlate substituent electronic effects (e.g., bromine’s electron-withdrawing nature) with bioactivity using descriptors like logP and Hammett constants .

- Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity based on structural alerts (e.g., bromine’s potential bioaccumulation) .

Q. How do electronic effects of bromine substituents influence the coordination chemistry of bis(p-bromophenyl)phosphinic acid with transition metals?

- Methodological Answer : The electron-withdrawing bromine groups enhance the Lewis acidity of the phosphorus center, favoring coordination with metals like Ni²⁺ or Co²⁺. Spectrophotometric titration (e.g., UV-Vis) quantifies stability constants (logK) in non-aqueous media. For example, bromine’s para-substitution increases metal-binding selectivity compared to unsubstituted phenyl analogs .

Q. What experimental designs address contradictions in extraction efficiency data for phosphinic acid derivatives in rare-earth metal separation?

- Methodological Answer : Systematic variation of pH (1.5–4.0), extractant concentration (0.1–1.0 M), and aqueous/organic phase ratios identifies optimal conditions. For bis(2-ethylhexyl)phosphinic acid, logD studies reveal competing hydration effects at high acidity, requiring buffered systems to stabilize metal complexes . Synergistic mixtures (e.g., with 8-hydroxyquinoline) improve separation factors for heavy rare earths (e.g., Gd³⁺ vs. La³⁺) .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters to Monitor |

|---|---|---|

| Synthesis Optimization | Double alkylation, silylation-activation | Temperature, stoichiometry, catalyst |

| Stereochemical Resolution | Chiral chromatography, cyclic intermediate formation | Solvent polarity, pH, crystallization |

| Metal Coordination Studies | UV-Vis titration, X-ray absorption spectroscopy (XAS) | Metal-ligand ratio, ionic strength |

| Biological Activity Screening | Competitive enzyme inhibition assays (e.g., HIV-1 protease), molecular docking | IC₅₀, Ki values, binding energy (ΔG) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.